2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with notable structural features and potential biological applications. This compound belongs to a class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities. The molecular formula is and it has a molecular weight of approximately 272.29 g/mol.
The compound can be synthesized through various chemical methods, and its derivatives have been explored in pharmaceutical research for their potential therapeutic effects. Specific references to its synthesis and properties can often be found in scientific literature and patent databases, which document the compound's development and applications.
This compound is classified as a pyrimidine derivative, characterized by the presence of a tetrahydropyrimidine ring along with functional groups such as acetamide and methyl substituents. It falls under the category of biologically active heterocycles, which are essential in drug discovery and development.
The synthesis of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with N-(1-phenylethyl)acetamide under controlled conditions.
The molecular structure of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide features a tetrahydropyrimidine core with two carbonyl groups (dioxo), a methyl group at position 6, and an acetamide substituent attached to a phenethyl group.
CC(=O)N(C(C1=NC(=O)C(=C(NC(=O)C)C1=O)N(C)C)C)=C(C(C)=C(NC(=O)C)=O)InChI=1S/C13H16N4O3/c1-7(15)14-12(18)9(8(16)11(14)17)10(19)13(20)21/h7H,1-6H3,(H2,15,18)(H2,16,20)(H2,17)The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(1-phenylethyl)acetamide involves interactions with specific biological targets such as enzymes or receptors within cellular pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators of enzyme activity related to metabolic pathways or signal transduction processes.
The compound has potential applications in medicinal chemistry due to its structural features that suggest biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases or conditions related to metabolic dysregulation or cancer therapy.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0